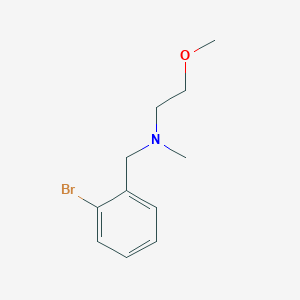

![molecular formula C12H14N4O2S B3082164 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde CAS No. 1119452-75-3](/img/structure/B3082164.png)

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde

Vue d'ensemble

Description

The compound “3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group also appears to have a methoxy substituent .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and benzaldehyde group could impact its solubility and reactivity .Applications De Recherche Scientifique

Antimicrobial Activities

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized novel compounds by modifying the parent structure, and some of these derivatives displayed good or moderate activities against microorganisms . These findings suggest potential applications in developing new antimicrobial agents.

Anticonvulsant and Antitumor Properties

The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones has demonstrated anticonvulsant and antitumor activity . This highlights the compound’s potential in neurological and oncological research.

Hepatitis C Treatment

The nucleoside ribavirin, which contains a 1,2,4-triazole structure, is used to treat hepatitis C virus infections . Investigating similar derivatives could lead to improved antiviral therapies.

Corrosion Inhibition

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT): was studied as a novel corrosion inhibitor for copper in a NaCl solution. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization revealed its potential protective effects . This application could find relevance in materials science and engineering.

Medicinal Chemistry

Azoles, including triazoles, play a crucial role in medicinal chemistry. Conazoles, a major class of azole-based drugs, are used to treat fungal infections. Investigating the interactions of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde with biological targets could lead to novel drug candidates .

Computational Studies

Molecular docking studies can assess the compound’s ability to bind to specific molecular targets. For instance, evaluating its interaction with lanosterol 14α-demethylase (CYP51), a target for clinically used azole antifungals, provides valuable insights .

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been extensively investigated for their therapeutic applications . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Mode of Action

Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This interaction can lead to changes in the cell, often inhibiting growth or leading to cell death.

Biochemical Pathways

It is known that azoles, including 1,2,4-triazoles, can interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This interference can disrupt the integrity of the cell membrane, leading to cell death.

Result of Action

It is known that azoles, including 1,2,4-triazoles, can have antifungal effects, often leading to the death of the fungal cell .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-14-15-12(16(8)13)19-7-10-5-9(6-17)3-4-11(10)18-2/h3-6H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFDLGJHMZAHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC2=C(C=CC(=C2)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B3082083.png)

![10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082095.png)

![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)

![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)

![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3082119.png)

![3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082123.png)

![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)

![(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B3082144.png)

![4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082146.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3082172.png)

![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)